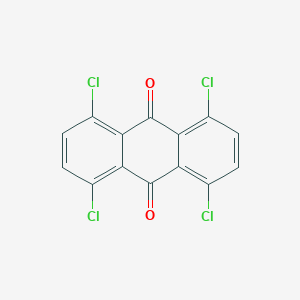

1,4,5,8-Tetrachloroanthraquinone

Description

The exact mass of the compound 1,4,5,8-Tetrachloroanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513487. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4,5,8-Tetrachloroanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,8-Tetrachloroanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,8-tetrachloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJPMUKIEFLXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058850 | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-58-3 | |

| Record name | 1,4,5,8-Tetrachloro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Tetrachloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetrachloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-Tetrachloroanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC28L6W8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,8-Tetrachloroanthraquinone, identified by the CAS number 81-58-3, is a halogenated aromatic organic compound belonging to the anthraquinone family. Its rigid, planar structure, coupled with the presence of four electron-withdrawing chlorine atoms, imparts unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core properties of 1,4,5,8-Tetrachloroanthraquinone, including its chemical and physical characteristics, safety information, and reported applications, with a focus on its relevance to research and drug development.

Core Properties and Data

The fundamental properties of 1,4,5,8-Tetrachloroanthraquinone are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical and Physical Properties

| Property | Value | References |

| CAS Number | 81-58-3 | [1][2] |

| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][2] |

| Molecular Weight | 345.99 g/mol | [1] |

| Appearance | Light yellow acicular crystals or powder.[2] | [2] |

| Melting Point | 342 °C (lit.) | [1][3] |

| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.672 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated).[1] | [1] |

| Vapor Pressure | 1.52E-10 mmHg at 25°C | [1] |

| Refractive Index | 1.68 (Predicted) | [1] |

| Flash Point | 213.5 °C | [1] |

Table 2: Identifiers and Spectral Information

| Identifier/Spectrum | Value/Type | References |

| InChI | InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | [4] |

| SMILES | C1=C2C(=C(C=C1)Cl)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Cl | [4] |

| Purity (Typical) | >95.0% (GC) | [4] |

Experimental Protocols

General Synthetic Approach

The synthesis of chloroanthraquinones often involves the chlorination of anthraquinone or its derivatives. A common method involves the use of a chlorinating agent in the presence of a catalyst. For instance, processes for preparing chlorinated quinones sometimes utilize chlorine gas in concentrated hydrochloric acid with a catalyst.[5] Another general approach for anthraquinone synthesis is the Friedel-Crafts acylation of a substituted phthalic anhydride with a corresponding benzene derivative, followed by cyclization.[6]

Purification

Purification of solid organic compounds like 1,4,5,8-Tetrachloroanthraquinone is typically achieved through recrystallization. The choice of solvent is crucial and is determined by the compound's solubility at different temperatures. A suitable solvent would dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

Analytical Characterization

A comprehensive characterization of 1,4,5,8-Tetrachloroanthraquinone would involve a suite of analytical techniques to confirm its identity and purity.

A general experimental workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Potential Applications

1,4,5,8-Tetrachloroanthraquinone serves as an important intermediate in the synthesis of dyes and pigments.[1][2] Beyond its industrial applications, this class of compounds has garnered interest in the field of drug development.

Anticancer Potential

Quinones, as a broad class of compounds, are known for their diverse biological activities, including anticancer properties.[7] Their mechanisms of action are often complex and can involve the generation of reactive oxygen species (ROS) and the arylation of sulfhydryl groups on proteins.[7] Some quinone-based anticancer agents have been shown to induce cell death and DNA strand breaks through mechanisms involving free radicals.[8] Novel anthraquinone derivatives have been investigated for their ability to induce apoptosis in cancer cells through signaling pathways such as the ROS/JNK pathway.[9] While specific studies on the anticancer mechanism of 1,4,5,8-Tetrachloroanthraquinone are limited, the general activity of the quinone scaffold suggests potential for further investigation.

GABA-AT Inhibition

1,4,5,8-Tetrachloroanthraquinone has been reported as an intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs that act as potent inhibitors of GABA aminotransferase (GABA-AT).[1][10] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders.[11][12][13]

Signaling Pathways

Detailed studies elucidating the specific signaling pathways modulated by 1,4,5,8-Tetrachloroanthraquinone are not currently available in the public scientific literature. Research on other anthraquinone derivatives suggests potential interactions with various cancer-related signaling pathways, including Wnt, Myc, Notch, and PI3K/Akt.[14][15] However, it is crucial to note that these findings cannot be directly extrapolated to 1,4,5,8-Tetrachloroanthraquinone without dedicated experimental validation.

The general anticancer mechanisms of quinones often involve the induction of cellular stress, leading to the activation of pathways like the JNK and p38 MAPK pathways, which can trigger apoptosis.[9]

Safety Information

Table 3: Hazard and Safety Data

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a freezer at -20°C under an inert atmosphere.[1] | [1] |

It is imperative to handle 1,4,5,8-Tetrachloroanthraquinone in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a well-characterized compound with established physicochemical properties and significant potential as an intermediate in various industrial and research applications. Its connection to the synthesis of potential anticancer agents and GABA-AT inhibitors makes it a molecule of interest for drug discovery and development. However, a notable gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and, more critically, in-depth studies on its specific mechanisms of biological action and the signaling pathways it may modulate. Future research focused on these areas will be essential to fully unlock the therapeutic potential of this and related halogenated anthraquinones.

References

- 1. Cas 81-58-3,1,4,5,8-Tetrachloroanthraquinone | lookchem [lookchem.com]

- 2. 1,4,5,8-Tetrachloroanthraquinone CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 3. 1,4,5,8-Tetrachloroanthraquinone CAS#: 81-58-3 [m.chemicalbook.com]

- 4. 1,4,5,8-Tetrachloroanthraquinone | CymitQuimica [cymitquimica.com]

- 5. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]

- 6. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]

- 7. Quinones as mutagens, carcinogens, and anticancer agents: introduction and overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,4,5,8-Tetrachloroanthraquinone | 81-58-3 [chemicalbook.com]

- 11. Inhibition of GABA synthesis in the prefrontal cortex increases locomotor activity but does not affect attention in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppressing astrocytic GABA transaminase enhances tonic inhibition and weakens hippocampal spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of GABA release from slices prepared from several brain regions of rats at various times following a convulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Physical and chemical properties of 1,4,5,8-Tetrachloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Its rigid, planar structure and the presence of electron-withdrawing chlorine atoms confer unique physical and chemical properties, making it a subject of interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,4,5,8-Tetrachloroanthraquinone, including its spectral characteristics and proposed mechanisms of action in biological systems.

Core Physical and Chemical Properties

1,4,5,8-Tetrachloroanthraquinone is a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 345.99 g/mol | [4][5] |

| Melting Point | 341-342 °C | [6] |

| Boiling Point | 510.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.672 g/cm³ (Predicted) | [6][7] |

| Appearance | Light yellow acicular crystal | [1] |

| Solubility | Slightly soluble in chloroform (heated), DMSO (heated), and pyridine (heated). | [7] |

| CAS Number | 81-58-3 | [1][2][3][4][5] |

Spectral Data

The spectral data for 1,4,5,8-Tetrachloroanthraquinone are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4,5,8-Tetrachloroanthraquinone is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, which are typical for anthraquinone derivatives. The presence of C-Cl bonds and the aromatic ring system also gives rise to characteristic absorption bands.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of 1,4,5,8-Tetrachloroanthraquinone. The fragmentation pattern can provide valuable information about the compound's structure and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of 1,4,5,8-Tetrachloroanthraquinone, the ¹H NMR spectrum is expected to be simple, showing a single signal for the four equivalent aromatic protons. The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of anthraquinone derivatives is characterized by multiple absorption bands in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the conjugated system.[8][9][10][11][12] The solvent can influence the position and intensity of these bands.

Experimental Protocols

Synthesis of 1,4,5,8-Tetrachloroanthraquinone

A general method for the synthesis of anthraquinone derivatives involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. For 1,4,5,8-Tetrachloroanthraquinone, a potential synthetic route could involve the chlorination of anthraquinone or a derivative thereof. A detailed, specific protocol for the synthesis of 1,4,5,8-tetrahydroxyanthraquinone has been patented, which can serve as a reference for handling related structures.[13]

A generalized experimental workflow for the synthesis of an anthraquinone derivative is presented below.

Caption: Generalized workflow for the synthesis and characterization of 1,4,5,8-Tetrachloroanthraquinone.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[14][15][16][17][18] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

-

Solvent Selection: Test the solubility of the crude 1,4,5,8-Tetrachloroanthraquinone in various solvents to find a suitable one or a solvent pair.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

Biological Activity and Potential Signaling Pathways

Anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer properties.[19] The mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways.[8][19] While a specific signaling pathway for 1,4,5,8-Tetrachloroanthraquinone has not been definitively elucidated, based on studies of related compounds like tetrachloro-1,4-benzoquinone, it is plausible that it could induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.[2][15][20][21]

Some anthraquinones have been shown to induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.[19] The anticancer effects of some quinone-containing compounds are also linked to their ability to inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[8]

A proposed signaling pathway for the induction of apoptosis by a chloro-substituted quinone is depicted below.

Caption: Proposed mechanism of apoptosis induction by 1,4,5,8-Tetrachloroanthraquinone in cancer cells.

This proposed pathway suggests that 1,4,5,8-Tetrachloroanthraquinone may induce an increase in intracellular ROS, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the intrinsic apoptotic pathway through caspase-9 and subsequently caspase-3. An alternative or parallel extrinsic pathway involving the direct activation of caspase-8 may also be triggered.[5][6]

Applications

1,4,5,8-Tetrachloroanthraquinone is primarily used as an intermediate in the synthesis of dyes and pigments.[1][4][7] It is also a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs, which are potent inhibitors of γ-aminobutyrate aminotransferase (GABA-AT), an enzyme involved in the degradation of the neurotransmitter GABA.[4][7][12] This suggests its potential for the development of drugs targeting neurological disorders.

Safety and Handling

1,4,5,8-Tetrachloroanthraquinone is classified as causing skin and serious eye irritation. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a versatile chemical intermediate with established applications in the dye industry and potential for development in the pharmaceutical sector. Its interesting chemical structure and the biological activity of related compounds warrant further investigation into its specific mechanisms of action and therapeutic potential. This guide provides a foundational understanding of its properties to aid researchers and drug development professionals in their endeavors. Further experimental work is required to fully elucidate its spectral characteristics, develop optimized and detailed synthetic and purification protocols, and confirm its precise biological signaling pathways.

References

- 1. 1,4,5,8-Tetrachloroanthraquinone CAS 81-58-3 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 2. Tetrachloro-1,4-benzoquinone induces apoptosis of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN103641852A - 1,4,5,8-tetrahydroxy anthraquinone lead compound and preparation method and application thereof - Google Patents [patents.google.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. How To [chem.rochester.edu]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluating the Effects of Tetrachloro-1,4-benzoquinone, an Active Metabolite of Pentachlorophenol, on the Growth of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4,5,8-Tetrachloroanthraquinone molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 1,4,5,8-tetrachloroanthraquinone. An intermediate in the synthesis of high-performance pigments and pharmacologically active compounds, this chlorinated aromatic molecule possesses a unique chemical profile. This document collates available data on its properties and outlines its known applications, serving as a foundational resource for professionals in chemical research and drug development.

Molecular Structure and Formula

1,4,5,8-Tetrachloroanthraquinone is a derivative of anthraquinone with chlorine atoms substituted at the 1, 4, 5, and 8 positions of the aromatic core.

-

IUPAC Name: 1,4,5,8-tetrachloroanthracene-9,10-dione

-

CAS Number: 81-58-3

Below is a two-dimensional representation of the molecular structure of 1,4,5,8-tetrachloroanthraquinone, generated using the DOT language.

Physicochemical Properties

The key physicochemical properties of 1,4,5,8-tetrachloroanthraquinone are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 345.99 g/mol | [1][3] |

| Appearance | Light yellow to orange crystalline powder | [4] |

| Melting Point | 342 °C | [1][2] |

| Boiling Point | 510.7 °C at 760 mmHg | [1][3] |

| Density | 1.672 g/cm³ | [1][3] |

| Solubility | Slightly soluble in heated Chloroform, DMSO, and Pyridine. | [1] |

Experimental Protocols

Spectroscopic Data

While comprehensive, annotated spectra for 1,4,5,8-tetrachloroanthraquinone are not widely published, some spectroscopic information is available.

-

Mass Spectrometry (MS): The fragmentation pattern of anthraquinones under electron ionization typically involves the sequential loss of carbon monoxide (CO) molecules. For 1,4,5,8-tetrachloroanthraquinone, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of one or more CO groups and potentially chlorine atoms or HCl.

-

Infrared (IR) Spectroscopy: The IR spectrum of an anthraquinone derivative is characterized by strong absorption bands corresponding to the C=O stretching vibrations, typically in the region of 1660-1820 cm⁻¹. Additional peaks corresponding to the C=C stretching of the aromatic rings and C-Cl stretching would also be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetrical substitution pattern of 1,4,5,8-tetrachloroanthraquinone, a simple ¹H NMR spectrum is anticipated. The four aromatic protons are chemically equivalent and would likely appear as a single peak.

-

¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for the carbonyl carbons, the chlorine-substituted aromatic carbons, and the unsubstituted aromatic carbons.

-

Biological Activity and Signaling Pathways

1,4,5,8-Tetrachloroanthraquinone is primarily utilized as a chemical intermediate.[1][2][3] Its most notable application in the context of drug development is as a precursor for the synthesis of γ-aminobutyric acid (GABA) analogs, which are potent inhibitors of the enzyme γ-aminobutyrate aminotransferase (GABA-AT).[1][2][3] GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased levels of GABA in the brain, a mechanism of action for several antiepileptic and anxiolytic drugs.

There is a lack of specific studies in the available literature detailing the direct biological activity or the specific signaling pathways modulated by 1,4,5,8-tetrachloroanthraquinone itself. While some related quinone compounds have been investigated for their anticancer properties, which often involve the generation of reactive oxygen species and induction of apoptosis, no such detailed mechanism has been elucidated for this particular molecule.

Given the absence of specific data on its direct interaction with cellular signaling pathways, a diagrammatic representation would be speculative. Research efforts are more focused on the biological activities of the compounds synthesized from 1,4,5,8-tetrachloroanthraquinone rather than the intermediate itself.

The logical workflow for its application in drug development is outlined in the diagram below.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a well-defined chemical entity with established physicochemical properties. Its primary role in scientific research and industry is that of a versatile intermediate. While direct biological activity and its effects on cellular signaling pathways are not extensively documented, its importance in the synthesis of high-value molecules, including potential therapeutics like GABA-AT inhibitors, is clear. Further research into the biological profile of this compound could reveal novel applications.

References

- 1. theclinivex.com [theclinivex.com]

- 2. 1,4,5,8-Tetrachloroanthraquinone | 81-58-3 [chemicalbook.com]

- 3. Cas 81-58-3,1,4,5,8-Tetrachloroanthraquinone | lookchem [lookchem.com]

- 4. 1,4,5,8-Tetrachloroanthraquinone | CymitQuimica [cymitquimica.com]

- 5. 1,4,5,8-Tetrachloroanthraquinone 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 1,4,5,8-Tetrachloroanthraquinone: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4,5,8-tetrachloroanthraquinone. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the known characteristics of anthraquinone derivatives, alongside detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic organic compound. Its structure consists of an anthraquinone core with chlorine atoms substituted at the 1, 4, 5, and 8 positions.

| Property | Value |

| Molecular Formula | C₁₄H₄Cl₄O₂ |

| Molecular Weight | 345.99 g/mol |

| CAS Number | 81-58-3 |

| Appearance | Light yellow crystalline powder |

| Solubility | Slightly soluble in chloroform and DMSO when heated |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4,5,8-tetrachloroanthraquinone. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar anthraquinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the 1,4,5,8-tetrachloroanthraquinone molecule (D₂h point group), a simplified NMR spectrum is expected.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.5 - 8.5 | Singlet | Aromatic Protons (H-2, H-3, H-6, H-7) |

| ¹³C | ~ 180 - 190 | Singlet | Carbonyl Carbons (C=O) |

| ~ 130 - 140 | Singlet | Aromatic Carbons attached to Chlorine | |

| ~ 125 - 135 | Singlet | Aromatic Carbons attached to Protons | |

| ~ 130 - 140 | Singlet | Aromatic Carbons at ring junctions |

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carbonyl groups and the aromatic ring system.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1670 - 1690 | Strong | C=O stretching (quinone) |

| 1570 - 1600 | Medium-Strong | C=C aromatic ring stretching |

| 1250 - 1350 | Medium | C-C stretching |

| 700 - 850 | Strong | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region arising from π → π* and n → π* electronic transitions.[1] The position and intensity of these bands are sensitive to substitution on the anthraquinone core.[1]

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

| Wavelength Range (nm) | Transition Type |

| 240 - 260 | π → π |

| 270 - 290 | π → π |

| 320 - 350 | π → π |

| > 400 | n → π (weak) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic compounds like 1,4,5,8-tetrachloroanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1,4,5,8-tetrachloroanthraquinone in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Sonication may be required to aid dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1,4,5,8-tetrachloroanthraquinone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and present the data in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,4,5,8-tetrachloroanthraquinone of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, methanol, or chloroform).

-

Prepare a series of dilutions from the stock solution to a final concentration range suitable for UV-Vis analysis (typically 10⁻⁵ to 10⁻⁶ M).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 1,4,5,8-tetrachloroanthraquinone and outlines the standard methodologies for their experimental determination. While specific, publicly available spectral data for this compound is scarce, the provided information serves as a valuable resource for researchers in planning and executing the spectroscopic analysis of this and related compounds. The high symmetry of the molecule is a key determinant of its relatively simple predicted NMR spectra. The IR and UV-Vis spectra are expected to show characteristic features of the anthraquinone core. The detailed experimental protocols offer a practical guide for obtaining high-quality spectroscopic data.

References

In-Depth Analysis of 1,4,5,8-Tetrachloroanthraquinone Solubility in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4,5,8-Tetrachloroanthraquinone and Its Solubility Profile

1,4,5,8-Tetrachloroanthraquinone (TCAQ) is a halogenated aromatic ketone, identified by its CAS Number 81-58-3. Structurally, it is a derivative of anthraquinone with chlorine atoms substituted at the 1, 4, 5, and 8 positions. This substitution pattern significantly influences its chemical properties, including its molecular planarity, electron affinity, and intermolecular interactions. TCAQ serves as a critical intermediate in the synthesis of high-performance pigments and dyes.[1] Its rigid, planar structure and specific electronic characteristics also make it a subject of interest in the development of novel materials and as a core scaffold for synthesizing pharmacologically active compounds.

The solubility of TCAQ in various organic solvents is a fundamental physicochemical property that dictates its utility and processability in numerous applications. From synthesis and purification to formulation and final application, understanding and predicting its solubility behavior is paramount for process optimization, ensuring product quality, and achieving desired performance characteristics. Poor solubility can lead to challenges in reaction kinetics, purification efficiency (e.g., crystallization), and the formulation of commercial products. This guide provides a comprehensive overview of the solubility profile of TCAQ, details established methodologies for its determination, and discusses the underlying factors governing its dissolution in organic media.

Physicochemical Properties of 1,4,5,8-Tetrachloroanthraquinone

A foundational understanding of TCAQ's intrinsic properties is essential for interpreting its solubility. The molecule is characterized by a high melting point and a dense crystalline structure, indicative of strong intermolecular forces in the solid state.

| Property | Value | Source |

| CAS Number | 81-58-3 | [1] |

| Molecular Formula | C₁₄H₄Cl₄O₂ | [1] |

| Molecular Weight | 345.99 g/mol | [1] |

| Melting Point | 342 °C | [1][2] |

| Appearance | Light yellow to orange powder/crystals | |

| Density | ~1.672 g/cm³ | [1][2] |

Solubility Profile of 1,4,5,8-Tetrachloroanthraquinone

Qualitative Solubility Observations: General chemical supplier information and databases describe the solubility of TCAQ as follows:

This low solubility is attributed to the molecule's highly stable crystal lattice and its relatively non-polar nature, which requires significant energy to overcome the solute-solute interactions for dissolution to occur. Aprotic polar solvents, such as DMSO and N-Methyl-2-pyrrolidone (NMP), are generally expected to be more effective at solvating TCAQ compared to non-polar or protic solvents, due to their ability to engage in dipole-dipole and other van der Waals interactions.

Experimental Methodology for Solubility Determination

To generate reliable quantitative data, a rigorous and well-controlled experimental protocol is necessary. The isothermal saturation method is the gold standard for determining the equilibrium solubility of solid compounds in liquids. This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

Standard Protocol: Isothermal Saturation Method

-

Preparation: A known volume or mass of the selected organic solvent is placed into a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatted shaker).

-

Addition of Solute: An excess amount of solid 1,4,5,8-tetrachloroanthraquinone is added to the solvent. The term "excess" is critical; there must be undissolved solid present throughout the experiment to ensure saturation is reached and maintained.

-

Equilibration: The mixture is agitated (e.g., via magnetic stirring or shaking) at a constant, precisely controlled temperature for a prolonged period. The equilibration time is crucial and must be sufficient to ensure that the dissolution process has reached a true thermodynamic equilibrium. For poorly soluble compounds like TCAQ, this may take 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, agitation is stopped to allow the undissolved solid to settle. A sample of the clear, saturated supernatant is then carefully withdrawn using a pre-heated syringe fitted with a compatible filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being collected. Pre-heating the sampling equipment prevents premature crystallization of the solute due to temperature drops.

-

Analysis: The concentration of TCAQ in the collected sample is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of TCAQ is used to quantify the amount in the saturated solution.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction (x), molarity (mol/L), or mass solubility (g/L).

Causality and Self-Validation in the Protocol

-

Why excess solute? To ensure the solution is genuinely saturated at equilibrium.

-

Why constant temperature? Solubility is highly temperature-dependent. Precise temperature control is the most critical variable to manage.

-

Why prolonged agitation? To overcome mass transfer limitations and ensure the entire volume of the solvent reaches equilibrium with the solid.

-

Why filtration? To ensure that the analyzed sample represents only the dissolved solute, free from any solid particulates that would artificially inflate the measured solubility.

Experimental Workflow Diagram

Below is a Graphviz diagram illustrating the key stages of the isothermal saturation method for determining solubility.

Caption: A flowchart of the isothermal saturation method.

Factors Influencing the Solubility of TCAQ

The solubility of 1,4,5,8-tetrachloroanthraquinone is a complex interplay between the properties of the solute, the properties of the solvent, and the external conditions.

Solute-Solvent Interactions

The dissolution process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the TCAQ molecules together in the crystal lattice. Given its high melting point, these forces are substantial.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the TCAQ molecule is solvated.

For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy required for steps 1 and 2. The primary intermolecular forces at play for TCAQ are van der Waals forces (specifically London dispersion forces) and potential dipole-dipole interactions due to the carbonyl groups and C-Cl bonds. Solvents that can effectively engage in these types of interactions will be better at dissolving TCAQ.

Effect of Temperature

The dissolution of most solid compounds in liquid solvents is an endothermic process, meaning that solubility tends to increase with an increase in temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution. For a compound like TCAQ, heating the solvent provides the necessary energy to overcome the strong crystal lattice forces, thus promoting solubility. This is consistent with the qualitative observations that solubility in solvents like chloroform and DMSO improves upon heating.[1][2]

Logical Relationship Diagram

Caption: Factors influencing TCAQ solubility.

Conclusion

While quantitative data remains elusive in the public domain, the physicochemical profile of 1,4,5,8-tetrachloroanthraquinone strongly suggests it is a compound with poor solubility in most common organic solvents. Its high melting point and stable crystalline structure present a significant energy barrier to dissolution. Solvents that are polar and aprotic, such as DMSO, are qualitatively known to be more effective, and solubility is expected to increase significantly with temperature. For researchers and developers, this necessitates careful solvent selection and process temperature optimization. The generation of precise, temperature-dependent solubility data using standardized methods like the isothermal saturation technique is a critical step for any process involving TCAQ, enabling robust process design, modeling, and control.

References

A Technical Guide to the Thermal Properties of 1,4,5,8-Tetrachloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of 1,4,5,8-Tetrachloroanthraquinone. Due to its application as a dye intermediate and in the synthesis of novel compounds, understanding its thermal properties is crucial for safe handling, process optimization, and quality control.

Core Physical and Thermal Properties

1,4,5,8-Tetrachloroanthraquinone is a crystalline solid, appearing as light yellow needle-like crystals.[1][2] Its core physical and thermal properties, compiled from various sources, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄Cl₄O₂ | [1][3][4] |

| Molecular Weight | 345.99 g/mol | [3][4] |

| CAS Number | 81-58-3 | [1][3][4] |

| Appearance | Light yellow acicular crystal | [1] |

| Melting Point | 341-342°C | [1][2][3][5] |

| Boiling Point (Predicted) | 510.7 ± 50.0 °C | |

| Density (Predicted) | 1.672 ± 0.06 g/cm³ |

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For 1,4,5,8-Tetrachloroanthraquinone, the consistently reported melting point is 341-342°C .[1][2][3][5] This high melting point is indicative of a stable crystal lattice structure.

Experimental Protocol: Capillary Melting Point Determination

A standard and widely used method for determining the melting point of a solid organic compound is the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry 1,4,5,8-Tetrachloroanthraquinone is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is typically sufficient.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): To save time, an initial rapid heating can be performed to get an approximate melting range. The apparatus is then allowed to cool.

-

Accurate Determination: With a fresh sample, the temperature is raised rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperatures at which the first droplet of liquid appears (onset of melting) and at which the entire sample becomes a liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).

Thermal Stability Assessment

General Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a standard method to determine the thermal stability and decomposition profile of a material.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision balance

-

Furnace with programmable temperature control

-

Gas flow controller (for nitrogen, air, etc.)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of 1,4,5,8-Tetrachloroanthraquinone is placed in a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a specific flow rate.

-

Thermal Program: The sample is heated according to a predefined temperature program, for example, a linear ramp from ambient temperature to a temperature well above the expected decomposition (e.g., 600°C) at a constant rate (e.g., 10°C/min).

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.

General Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample and reference pans (e.g., aluminum)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 1,4,5,8-Tetrachloroanthraquinone is placed in a DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is set.

-

Thermal Program: The sample is subjected to a controlled temperature program, which can include heating and cooling cycles at a defined rate (e.g., 10°C/min). To study thermal stability, the sample would be heated past its melting point until decomposition is observed.

-

Data Collection: The DSC instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these events are determined. The area under a peak is integrated to calculate the enthalpy change (ΔH) of the transition.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a high-melting-point solid, indicating substantial thermal stability in its crystalline form. While specific decomposition data from techniques like TGA and DSC are not widely published, the established melting point of 341-342°C serves as a critical parameter for its handling and processing. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its thermal properties, which is essential for its application in research and development. Further studies employing TGA and DSC are warranted to fully elucidate its thermal decomposition profile and to ensure its safe use at elevated temperatures.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM, ISO and EN Standard Thermal Test Methods – TAL [ctherm.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]

- 5. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test and Thermal Stability Instrument [advancedinstruments.en.made-in-china.com]

Unlocking Potential: A Technical Guide to Chlorinated Anthraquinones in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning applications of chlorinated anthraquinones in materials science. From vibrant and robust pigments to high-performance energy storage solutions and novel organic semiconductors, the introduction of chlorine atoms onto the anthraquinone scaffold dramatically influences its physicochemical properties, opening up new avenues for material design and innovation. This document provides a comprehensive overview of the synthesis, properties, and potential applications of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in research and development.

Applications in Advanced Materials

The strategic chlorination of anthraquinones imparts a range of desirable characteristics, making them valuable in diverse material applications.

High-Performance Pigments and Dyes

Chlorinated anthraquinones are a cornerstone of the synthetic dye industry, prized for their brilliant colors, exceptional lightfastness, and thermal stability.[1] The position and number of chlorine atoms on the anthraquinone core can be tailored to produce a wide spectrum of hues, from yellows and reds to blues and greens.[1] These pigments are integral to applications demanding long-term color stability, such as automotive coatings, high-end plastics, and specialized inks. The chlorine substituents enhance the molecule's resistance to chemical and photochemical degradation.

Energy Storage Systems

The redox activity of the anthraquinone core makes it a promising candidate for organic electrode materials in rechargeable batteries. Chlorination can further enhance the electrochemical performance of these materials. For instance, chlorinated anthraquinones have been investigated as cathode materials in lithium-ion and sodium-ion batteries, demonstrating the potential for high specific capacity and good cycling stability. The electron-withdrawing nature of chlorine can positively influence the redox potential and kinetics of the electrode reactions.

Organic Semiconductors

The introduction of electron-withdrawing groups, such as chlorine, can significantly modify the electronic properties of anthraquinone derivatives, making them potential n-type organic semiconductors.[2] This opens up possibilities for their use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Chlorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[2]

Quantitative Material Properties

The following tables summarize key quantitative data for select chlorinated anthraquinones, providing a basis for comparison and material selection.

Table 1: Electronic Properties of Selected Anthraquinone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 | [3] |

| 2,6-dialkoxy-9,10-anthraquinones | - | - | 2.89 - 3.32 | [3] |

| Substituted 9,10-Anthraquinones | - | - | ~5.77 | [4] |

Table 2: Performance of Anthraquinone-Based Battery Electrodes

| Electrode Material | Specific Capacity (mAh g⁻¹) | Coulombic Efficiency (%) | Cycle Life | Reference |

| C14H6O4Na2-CNT (Anode) | 173 | 98 (initial) | 82% retention after 50 cycles | [3] |

| Anthraquinone-Quinizarin Copolymer (Cathode, Li-ion) | >400 | - | Good stability | [5] |

| Anthraquinone-Quinizarin Copolymer (Cathode, K-ion) | >200 | - | Stable for over 3000 cycles | [5] |

| Poly(anthraquinonyl sulfide) derivatives | - | - | Affected by substitution position | [6] |

Note: The table presents performance metrics for various anthraquinone-based electrode materials. While not exclusively focused on chlorinated derivatives due to limited comparative data in the search results, it highlights the potential of the anthraquinone scaffold in energy storage applications.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chlorinated anthraquinone precursors.

Synthesis of 1-Chloroanthraquinone

Method 1: From 1-Nitroanthraquinone [5][7]

-

Preparation of Chlorination Reagent: In a reaction flask, mix dichlorophenyl phosphine and phenyl phosphonyl chloride (volume ratio 1:10 to 1:15).[5] While stirring at a temperature of ≤30°C, bubble chlorine gas through the mixture until the solution turns from colorless to a light yellow transparent solution.[5][7]

-

Chlorination: To the freshly prepared chlorination reagent, add 1-nitroanthraquinone.[7] Heat the reaction mixture to 160-180°C and maintain for 4-6 hours.[5]

-

Work-up: After cooling, pour the reaction mixture into water.[7] Neutralize the solution to a pH of 6.5-7.5 with a 50% sodium hydroxide solution.[5][7]

-

Extraction and Purification: Extract the aqueous solution with ethyl acetate.[7] Wash the combined organic phases with a saturated brine solution and dry over anhydrous magnesium sulfate.[7] Remove the solvent under vacuum to obtain a concentrated liquid.[7]

-

Crystallization: Freeze the concentrated liquid to induce crystallization.[7] Filter the precipitate to obtain 1-chloroanthraquinone as yellow needle-like crystals.[7]

Method 2: From Potassium Anthraquinone-α-sulfonate [8]

-

Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 20 g of potassium anthraquinone-α-sulfonate, 500 cc of water, and 85 cc of concentrated hydrochloric acid.[8]

-

Chlorination: Heat the mixture to boiling with stirring.[8] Over a period of three hours, add a solution of 20 g of sodium chlorate in 100 cc of water dropwise.[8]

-

Reaction Completion: Reflux the mixture for an additional hour.[8]

-

Isolation: Collect the precipitated α-chloroanthraquinone by suction filtration and wash with hot water until acid-free.[8]

-

Drying: Dry the product in a vacuum at 100°C.[8]

Synthesis of 2-Chloroanthraquinone[2]

-

Reaction Setup: In a three-necked flask, combine finely powdered phthalic anhydride and freshly distilled chlorobenzene.

-

Friedel-Crafts Acylation: While stirring, add anhydrous aluminum chloride. Heat the mixture and maintain the reaction for several hours.

-

Work-up: After cooling, add water and dilute sulfuric or hydrochloric acid to decompose the aluminum chloride complex. Remove unreacted chlorobenzene by steam distillation.

-

Isolation of Intermediate: Filter the resulting 2-(4-chlorobenzoyl)benzoic acid and wash with water.

-

Cyclization: Add the dried intermediate to concentrated sulfuric acid and heat to effect cyclization.

-

Final Product Isolation: Pour the reaction mixture into cold water, filter the solid, and wash with hot water to obtain 2-chloroanthraquinone.

Synthesis of 1,5-Dichloroanthraquinone[9][10]

-

Reaction Mixture: Mix 1,5-dinitroanthraquinone with at least 50% by weight of liquid phthalic anhydride.[9][10]

-

Chlorination: Heat the mixture to a temperature between 170°C and 260°C.[10] Introduce elementary chlorine into the melt.[10]

-

Work-up: After the reaction is complete, the phthalic anhydride can be separated by vacuum distillation or by treatment with hot water.[9]

-

Purification: The crude 1,5-dichloroanthraquinone can be further purified by washing with a solvent like nitrobenzene followed by methanol.[9]

Synthesis of 1,8-Dichloroanthraquinone[11]

-

Starting Material: 1,8-dichloroanthraquinone is a commercially available starting material for many derivatives.[11]

-

General Synthetic Route: A common route to substituted anthraquinones involves the reaction of 1,8-dichloroanthraquinone with various nucleophiles.[12] For example, reaction with sodium phenolate yields 1,8-diphenoxy-anthraquinone.[6]

Visualizing Processes and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to chlorinated anthraquinones.

Caption: General synthesis workflow for chlorinated anthraquinones.

Caption: Proposed enzymatic degradation pathway of anthraquinone dyes.[13][14]

Caption: Structure-property relationships in chlorinated anthraquinones.

Conclusion

Chlorinated anthraquinones represent a versatile and highly tunable class of organic materials with significant potential across various scientific and industrial domains. Their established use as robust pigments is now being complemented by emerging applications in energy storage and organic electronics. The ability to systematically modify their properties through controlled chlorination offers a powerful tool for materials scientists and chemists. Further research into the synthesis of novel chlorinated anthraquinone derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to the development of next-generation materials with enhanced performance and functionality. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. GB1574676A - Process for the preparation of 1,5-dichloro-anthraquinone - Google Patents [patents.google.com]

- 10. US4206130A - Process for the preparation of 1,5-dichloroanthraquinone - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]

- 13. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation pathway of an anthraquinone dye catalyzed by a unique peroxidase DyP from Thanatephorus cucumeris Dec 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 1,4,5,8-Tetrachloroanthraquinone as a Cornerstone in Modern Organic Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and burgeoning applications of 1,4,5,8-tetrachloroanthraquinone. This whitepaper elucidates the core chemistry, provides detailed experimental protocols, and explores the promising role of its derivatives in medicinal chemistry.

Introduction

1,4,5,8-Tetrachloroanthraquinone is a halogenated aromatic compound that has emerged as a pivotal building block in the field of organic synthesis. Its unique structural framework, characterized by an electron-deficient anthraquinone core and four reactive chlorine atoms, provides a versatile platform for the construction of a diverse array of complex organic molecules. This guide delves into the fundamental reactivity of 1,4,5,8-tetrachloroanthraquinone and showcases its application in the synthesis of high-performance pigments, and, more significantly, as a scaffold for the development of novel therapeutic agents.

Core Reactivity and Synthetic Transformations

The chemistry of 1,4,5,8-tetrachloroanthraquinone is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the anthraquinone system activates the chlorine atoms towards displacement by a variety of nucleophiles. This reactivity allows for the systematic and controlled introduction of new functionalities, leading to a wide range of tetra-substituted anthraquinone derivatives.

Key synthetic transformations include:

-

Amination: The reaction with primary and secondary amines, both aliphatic and aromatic, proceeds readily to yield 1,4,5,8-tetraaminoanthraquinone derivatives. These compounds are intensely colored and form the basis of many dyes and pigments.

-

Arylation and Alkoxylation: Ullmann condensation reactions with phenols and alcohols, typically catalyzed by copper, afford the corresponding tetraaryloxy- and tetraalkoxyanthraquinones.

-

Thiolation: Reaction with thiols leads to the formation of 1,4,5,8-tetrakis(aryl/alkylthio)anthraquinones.

The stepwise or complete substitution of the chlorine atoms can often be controlled by tuning the reaction conditions, such as temperature, solvent, and the nature of the nucleophile and catalyst.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are crucial for reproducible research. Below are representative experimental protocols for the nucleophilic substitution of 1,4,5,8-tetrachloroanthraquinone.

Synthesis of 1,4,5,8-Tetrakis(p-tolylamino)anthraquinone

A mixture of 1,4,5,8-tetrachloroanthraquinone (3.46 g, 10 mmol) and p-toluidine (21.4 g, 200 mmol) is heated at 190°C for 15 hours. After cooling, the reaction mixture is treated with ethanol, and the precipitated product is filtered, washed with ethanol and water, and dried to afford the desired product.

General Procedure for Ullmann Condensation with Phenols

To a solution of 1,4,5,8-tetrachloroanthraquinone (1.0 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), the corresponding phenol (4.4 eq) and a base such as potassium carbonate (K2CO3) (8.0 eq) are added. A copper catalyst, such as copper(I) iodide (CuI) (0.4 eq), is then added, and the mixture is heated at high temperatures (typically 180-210°C) for several hours. After completion of the reaction, the mixture is cooled, poured into water, and the precipitate is collected by filtration, washed, and purified by column chromatography.

Data Presentation: Physicochemical and Spectral Properties

The structural modifications of the 1,4,5,8-tetrachloroanthraquinone core lead to a wide range of physicochemical and spectral properties. The following tables summarize key data for the starting material and a representative derivative.

Table 1: Physicochemical Properties of 1,4,5,8-Tetrachloroanthraquinone

| Property | Value |

| CAS Number | 81-58-3 |

| Molecular Formula | C₁₄H₄Cl₄O₂ |

| Molecular Weight | 345.99 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 341-343 °C |

| Solubility | Soluble in hot nitrobenzene, sparingly soluble in other organic solvents |

Table 2: Spectral Data for 1,5-bis(4-dimethylaminophenylamino)anthraquinone Boron Complex

| Spectral Data Type | Characteristic Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.04 (s, 12H), 6.81 (d, J = 8.7 Hz, 4H), 7.10 (d, J = 9.2 Hz, 2H), 7.25 (d, J = 8.7 Hz, 4H), 7.48 (dd, J = 9.2, 7.3 Hz, 2H), 7.95 (d, J = 7.3 Hz, 2H) |

| ¹³C NMR (200 MHz, CDCl₃) | δ 40.5, 108.9, 112.8, 123.8, 124.9, 127.6, 128.2, 130.1, 138.6, 149.8, 155.5, 166.8 |

| ¹⁹F NMR (564 MHz, CDCl₃) | δ ‐127.50 (q, J = 18.6 Hz) |

| ¹¹B NMR (193 MHz, CDCl₃) | δ 0.48 (t, J = 18.6 Hz) |

| IR (KBr, cm⁻¹) | 3082, 1609, 1589, 1520, 1462, 1362, 1319, 1258, 1169, 1123, 1083, 1034 |

Drug Development Applications

The rigid, planar structure of the anthraquinone core makes it an ideal scaffold for designing molecules that can intercalate with DNA and inhibit the function of key enzymes involved in cell proliferation. Derivatives of 1,4,5,8-tetrachloroanthraquinone have shown significant promise as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 1,4,5,8-tetra-substituted anthraquinone derivatives against a variety of cancer cell lines. The nature of the substituents at the 1,4,5, and 8 positions plays a crucial role in determining the potency and selectivity of these compounds.

Table 3: Cytotoxicity Data (IC₅₀, µM) of Representative Anthraquinone Derivatives

| Compound | MCF7 (Breast) | MDA-MB-231 (Breast) | SK-MEL-5 (Melanoma) | B16F10 (Melanoma) |

| Xanthopurpurin | 15.75 ± 1.00 | 14.65 ± 1.45 | 23.71 ± 1.71 | - |

| Lucidin-ω-methyl ether | 24.10 ± 1.06 | 13.03 ± 0.33 | 42.79 ± 1.32 | - |

Inhibition of Kinase Signaling Pathways

A key mechanism of action for many anthraquinone-based anticancer agents is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Derivatives of 1,4,5,8-tetrachloroanthraquinone have been investigated as inhibitors of RTKs such as c-Met. Inhibition of these kinases can disrupt downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell growth, survival, and metastasis.

Caption: Inhibition of RTK signaling by anthraquinone derivatives.

The diagram above illustrates how derivatives of 1,4,5,8-tetrachloroanthraquinone can act as inhibitors of receptor tyrosine kinases. By blocking the kinase activity, these compounds can halt the downstream signaling pathways that drive cancer progression.

Conclusion

1,4,5,8-Tetrachloroanthraquinone is a highly valuable and versatile building block in organic synthesis. Its facile functionalization through nucleophilic aromatic substitution reactions allows for the creation of a vast chemical space of novel compounds. The derivatives of this scaffold have demonstrated significant potential in materials science and, more importantly, in the development of new anticancer therapeutics. The continued exploration of the synthetic utility and biological activity of 1,4,5,8-tetrachloroanthraquinone derivatives is a promising avenue for future research in both chemistry and medicine.

An In-depth Technical Guide to 1,4,5,8-Tetrachloroanthraquinone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,8-tetrachloroanthraquinone, a key chemical intermediate in the synthesis of high-performance pigments and pharmacologically active compounds. This document details its historical context, physicochemical properties, synthesis methodologies, and its role in the development of novel therapeutics, particularly as a precursor to γ-aminobutyric acid aminotransferase (GABA-AT) inhibitors. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction and Historical Context

The late 19th and early 20th centuries marked a significant era in the advancement of industrial chemistry, particularly in Germany, with the pioneering work of chemists like Fritz Ullmann. While a definitive discovery of 1,4,5,8-tetrachloroanthraquinone is not pinpointed to a single event, its emergence is intrinsically linked to the burgeoning dye industry of this period. The development of synthetic dyes, such as alizarin, spurred extensive research into the modification of the anthraquinone core structure. Halogenation of anthraquinone was a common strategy to produce a wide array of colors with varying properties, and it is within this context of systematic exploration that 1,4,5,8-tetrachloroanthraquinone was likely first synthesized and characterized. Its primary historical and ongoing application is as a crucial intermediate for creating complex organic molecules.[1][2][3]

Physicochemical and Spectral Data

1,4,5,8-Tetrachloroanthraquinone is a light yellow, needle-like crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of 1,4,5,8-Tetrachloroanthraquinone

| Property | Value | Reference |

| CAS Number | 81-58-3 | [2][4][5][6] |

| Molecular Formula | C₁₄H₄Cl₄O₂ | [2][4][5][6] |

| Molecular Weight | 345.99 g/mol | [2][6] |

| Melting Point | 342 °C (lit.) | [2] |

| Boiling Point | 510.7 °C at 760 mmHg | [2] |

| Density | 1.672 g/cm³ | [2] |

| Appearance | Light yellow acicular crystal | [1] |

| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated), Pyridine (heated) | [2] |

Table 2: Spectral Data of 1,4,5,8-Tetrachloroanthraquinone

| Spectrum Type | Key Features/Reference |

| Mass Spectrometry (GC-MS) | Referenced in PubChem (CID 66484) |

| Infrared (FTIR) | KBr Wafer spectrum available from Aldrich Chemical Company, Inc. (Referenced in PubChem CID 66484) |

| ¹H NMR | Due to the symmetrical nature of the molecule and the absence of protons on the anthraquinone core, a simple ¹H NMR spectrum is expected, primarily showing any residual solvent peaks. |

| ¹³C NMR | A predicted ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons and the chlorinated aromatic carbons. |

Experimental Protocols: Synthesis of Anthraquinone Derivatives

Synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone

This protocol details the synthesis of a fluorinated analog of the quinizarin scaffold, illustrating the core chemical transformations involved in creating substituted anthraquinones.

Materials and Reagents:

-

3,6-Difluorophthalic anhydride

-

Hydroquinone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

2M Hydrochloric Acid (HCl)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,6-difluorophthalic anhydride (1.0 equivalent).

-